N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Substituents: A 2,5-dimethoxyphenyl group linked via an acetamide bridge to the pyrimidine ring.
- Core modifications: A 4-ethoxyphenyl group at position 3 of the pyrimidine ring and 5,6-dimethyl substituents.
- Functional groups: Two ketone groups at positions 2 and 4 of the pyrimidine, contributing to its planar, conjugated system.
Properties
CAS No. |
899927-85-6 |
|---|---|
Molecular Formula |
C26H27N3O6S |
Molecular Weight |
509.58 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O6S/c1-6-35-18-9-7-17(8-10-18)29-24(31)23-15(2)16(3)36-25(23)28(26(29)32)14-22(30)27-20-13-19(33-4)11-12-21(20)34-5/h7-13H,6,14H2,1-5H3,(H,27,30) |
InChI Key |
RCFPHZMNVAPQLD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on the available literature.
Chemical Structure and Synthesis
The compound is characterized by a thieno[2,3-d]pyrimidine core substituted with various aromatic groups. The synthesis typically involves multi-step organic reactions that incorporate different functional groups to enhance biological activity. For instance, the introduction of methoxy and ethoxy substituents is known to influence the pharmacological properties of similar compounds.
Synthesis Pathway
- Starting Materials : The synthesis often begins with easily accessible precursors such as substituted phenols and pyrimidine derivatives.
- Reaction Conditions : The reactions may be carried out under reflux conditions in the presence of solvents like dimethylformamide or acetic acid.
- Yield and Purification : The final products are usually purified by recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For example, related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly those resistant to conventional antibiotics like vancomycin .
| Compound | Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| 3h | Antibacterial | 8 | S. aureus |
| 3j | Antibacterial | 2 | E. faecium |
| 7 | Antifungal | <16 | Candida auris |
The mechanism by which these compounds exert their antimicrobial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Protein Synthesis : They may inhibit ribosomal function, preventing bacterial growth.
Anti-inflammatory and Antiallergic Activity
The thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced antibacterial activity against resistant strains of S. aureus. The compound with a 4-ethoxyphenyl substitution exhibited the highest potency (MIC = 2 µg/mL) .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, a derivative of thieno[2,3-d]pyrimidine showed a significant reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Table 1: Antimicrobial Activity Summary
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Significant |
| Enterococcus faecium | 8 µg/mL | Significant |
| Candida auris | < 16 µg/mL | Moderate |
| Klebsiella pneumoniae | > 64 µg/mL | No activity |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism appears to involve apoptosis induction and G1 phase cell cycle arrest.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| Caco-2 | 20 | Cell cycle arrest (G1 phase) |
Enzyme Inhibition
Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the management of neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thieno[2,3-d]pyrimidine core can significantly alter its biological activities:
- Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
- Alkyl Chain Length : Variations in the length and branching of substituents affect both antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide against methicillin-resistant strains. The compound exhibited significant inhibitory effects at low concentrations.
Case Study 2: Cancer Cell Line Studies
Another study focused on the cytotoxic effects on various cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways in A549 cells while causing G1 phase arrest in Caco-2 cells. These findings suggest potential for further development as an anticancer agent.
Comparison with Similar Compounds
Structure :
- Thieno[2,3-d]pyrimidine core fused with a pyrido ring.
- Substituents: Phenylamino group, methyl groups, and an acetylated amine. Key Data:
| Property | Value |
|---|---|
| Melting Point | 143–145 °C |
| IR Peaks (cm⁻¹) | 3,390 (NH), 1,730 (C=O), 1,690 (C=O) |
| ^1^H-NMR (CDCl₃) | δ 2.10 (COCH₃), 7.37–7.47 (Ar-H) |
| Elemental Analysis (%) | C: 58.35, H: 4.99, N: 18.69, S: 8.41 |
Comparison :
- The absence of a dimethoxyphenyl group in Compound 24 reduces steric hindrance compared to the target compound.
- The acetylated amine in Compound 24 may enhance metabolic stability but reduce solubility compared to the target’s acetamide bridge .
N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
Structure :
- Hexahydrobenzothieno[2,3-d]pyrimidine core (saturated ring system).
- Substituents: 4-ethoxyphenyl, sulfanyl group, and 2,5-dimethylphenyl acetamide.
Key Data : - RN : 421578-17-8 (indicating a distinct patent or synthetic route).
Comparison : - The saturated hexahydro core in this compound likely increases conformational flexibility but reduces aromatic π-stacking interactions compared to the fully conjugated target compound.
- The sulfanyl group may enhance redox activity or metal-binding capacity, a feature absent in the target compound .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
Structure :
- Simpler dihydropyrimidine core with a thioether linkage.
- Substituents: 2,3-dichlorophenyl acetamide.
Key Data :
| Property | Value |
|---|---|
| Melting Point | 230°C |
| ^1^H-NMR (DMSO-d₆) | δ 7.82 (H-4′), 2.19 (CH₃) |
| Elemental Analysis (%) | C: 45.29, N: 12.23, S: 9.30 |
Comparison :
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()
Structure :
- Cyclopenta-fused thieno[2,3-d]pyrimidine core.
- Substituents: Acetamide-linked phenyl group.
Key Data :
| Property | Value |
|---|---|
| Melting Point | 197–198°C |
| ^1^H-NMR (DMSO-d₆) | δ 8.33 (pyrimidine H), 9.78 (NH) |
| LC-MS | m/z 326.0 [M+H]⁺ |
Comparison :
- The cyclopenta ring increases hydrophobicity and steric bulk, which may affect membrane permeability compared to the target compound’s dimethyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
